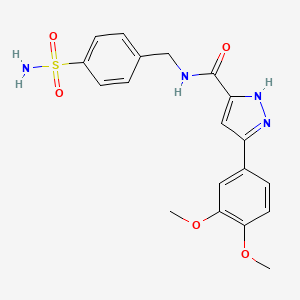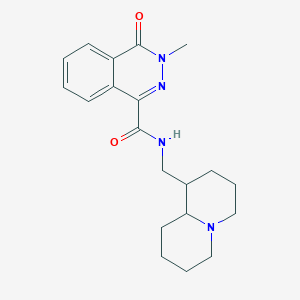
5-(3,4-dimethoxyphenyl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and methoxyphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions.
Attachment of the sulfamoyl group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea
- 5-(3,4-Dimethoxyphenyl)pentanoic acid
Uniqueness
Compared to similar compounds, 5-(3,4-DIMETHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H20N4O5S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-27-17-8-5-13(9-18(17)28-2)15-10-16(23-22-15)19(24)21-11-12-3-6-14(7-4-12)29(20,25)26/h3-10H,11H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26) |
Clave InChI |
KAJISCJAHREHLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11153323.png)
![3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11153329.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11153335.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B11153339.png)
![7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153353.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11153361.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B11153363.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-phenylalanine](/img/structure/B11153369.png)

![1-[(4-fluorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide](/img/structure/B11153377.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11153378.png)
![10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153399.png)
![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11153417.png)
